molecular formula C22H29N3O2 B5438870 N-ethyl-6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-methylnicotinamide

N-ethyl-6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-methylnicotinamide

Cat. No.: B5438870
M. Wt: 367.5 g/mol
InChI Key: XXIWYBKVTJXQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-methylnicotinamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound would be based on the piperidine ring, a six-membered ring with one nitrogen atom and five carbon atoms . The other components of the molecule, such as the ethyl, hydroxy, and phenyl groups, would be attached to this ring in the positions indicated by the name of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . The presence of other functional groups in the molecule would likely modify these properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Many piperidine derivatives are used in pharmaceuticals and can have a wide range of biological activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential uses. Piperidine derivatives are a significant area of research in the pharmaceutical industry, and new compounds are continually being developed and studied .

Properties

IUPAC Name

N-ethyl-6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-3-25(2)22(27)17-8-10-21(24-15-17)18-12-16(13-20(26)14-18)7-9-19-6-4-5-11-23-19/h8,10,12-15,19,23,26H,3-7,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIWYBKVTJXQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CN=C(C=C1)C2=CC(=CC(=C2)CCC3CCCCN3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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